

# Revolutionizing RNA Structure Analysis: A Comparative Guide to 1M7-Informed Prediction

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Methyl-7-nitroisatoic anhydride

Cat. No.: B1663971

[Get Quote](#)

The precise secondary structure of RNA is a critical determinant of its function, influencing everything from gene regulation to the pathogenicity of viruses. For researchers, scientists, and drug development professionals, accurately predicting this structure is paramount. This guide provides a comprehensive comparison of RNA secondary structure prediction methods, focusing on the significant accuracy enhancements achieved by incorporating experimental data from **1-methyl-7-nitroisatoic anhydride (1M7)** probing, a cornerstone of the SHAPE-MaP methodology.

This guide will delve into the quantitative improvements in prediction accuracy, detail the experimental and computational workflows, and compare this approach with alternative methods.

## The Impact of 1M7 Data on Prediction Accuracy: A Quantitative Comparison

The integration of Selective 2'-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE) data, particularly from the 1M7 reagent, has been shown to dramatically improve the accuracy of RNA secondary structure prediction.<sup>[1][2]</sup> Unlike purely computational in silico methods that rely solely on thermodynamic models, SHAPE-directed modeling incorporates real-world structural information, resolving ambiguities and correcting mis-predicted structures.<sup>[3]</sup>

The following tables summarize the performance of various prediction methods across different RNA molecules. Accuracy is primarily assessed using two key metrics:

- Sensitivity (Recall): The percentage of known base pairs that are correctly predicted.[\[4\]](#)
- Positive Predictive Value (PPV or Precision): The percentage of predicted base pairs that are present in the known structure.[\[4\]](#)

**Table 1: Performance Comparison of RNA Secondary Structure Prediction With and Without SHAPE Data**

RNA Target	Prediction Method	Sensitivity (%)	PPV (%)	Reference
E. coli 16S rRNA	In silico (RNAstructure)	67.9	63.8	<a href="#">[3]</a>
1M7 SHAPE-MaP (RNAstructure)	84.2	80.9	<a href="#">[3]</a>	
Yeast tRNA-Asp	In silico (RNAstructure)	95.0	100	<a href="#">[3]</a>
1M7 SHAPE-MaP (RNAstructure)	100	100	<a href="#">[3]</a>	
HCV IRES Domain II	In silico (RNAstructure)	88.0	92.0	<a href="#">[3]</a>
1M7 SHAPE-MaP (RNAstructure)	96.0	96.0	<a href="#">[3]</a>	
bI3 Group I Intron P546	In silico (RNAstructure)	83.0	79.0	<a href="#">[3]</a>
1M7 SHAPE-MaP (RNAstructure)	96.0	96.0	<a href="#">[3]</a>	

As evidenced by the data, the inclusion of 1M7 SHAPE data consistently and significantly improves both the sensitivity and PPV of RNA secondary structure prediction across a range of

RNA molecules.

**Table 2: Comparison of 1M7 SHAPE-MaP with Other Experimental Probing Methods**

RNA Target	Experimental Method	Sensitivity (%)	PPV (%)	Reference
E. coli 16S rRNA	DMS, kethoxal, CMCT	71.8	67.4	[3]
1M7 SHAPE-MaP	84.2	80.9	[3]	

1M7 SHAPE-MaP demonstrates superior performance compared to traditional chemical probing methods like DMS, kethoxal, and CMCT, offering a more accurate representation of the RNA secondary structure.[3] While DMS-MaPseq is a powerful technique, it is less sensitive to RNA-binding proteins compared to SHAPE-based methods due to the smaller size of the DMS molecule and its modification of the Watson-Crick face.[5]

## Experimental and Computational Workflow

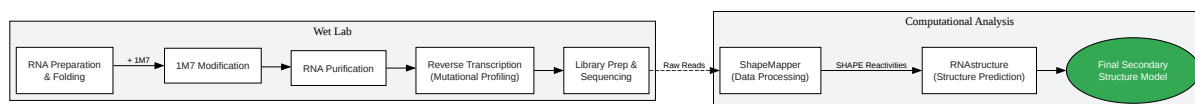
The generation of highly accurate, 1M7-informed RNA secondary structures involves a multi-step process encompassing both wet-lab experimentation and computational analysis.

### Experimental Protocol: SHAPE-MaP with 1M7

The following is a generalized protocol for an in vitro SHAPE-MaP experiment. Detailed, step-by-step protocols can be found in publications such as Smola et al., 2015 and Smola et al., 2018.[1][6]

- **RNA Preparation and Folding:** The RNA of interest is transcribed in vitro and purified. It is then folded in a buffer that promotes its native conformation.
- **1M7 Modification:** The folded RNA is treated with 1M7. This reagent acylates the 2'-hydroxyl group of flexible, unpaired nucleotides.[2] A parallel control reaction is performed without 1M7.

- **RNA Purification:** The modified RNA is purified to remove excess 1M7.
- **Reverse Transcription (Mutational Profiling):** Reverse transcription is performed on the modified RNA. The conditions are optimized such that the reverse transcriptase frequently misincorporates a nucleotide when it encounters a 1M7-modified base.[2] This creates mutations in the resulting cDNA that correspond to the modified sites in the RNA.
- **Library Preparation and Sequencing:** The cDNA is then used to prepare a library for next-generation sequencing.
- **Data Analysis:** The sequencing data is processed to identify the locations and frequencies of mutations, which are then used to calculate SHAPE reactivities.[2]

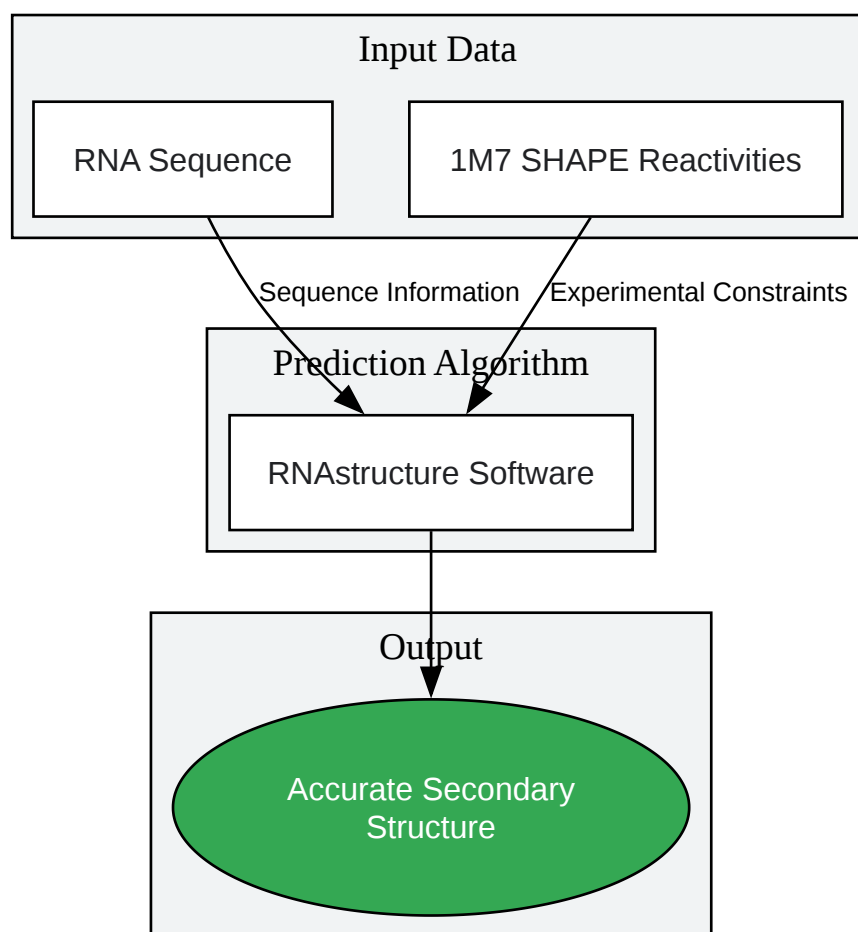


[Click to download full resolution via product page](#)

Figure 1. The SHAPE-MaP experimental and computational workflow.

## Computational Pipeline: From Raw Data to Structure

The analysis of SHAPE-MaP sequencing data to generate a final secondary structure model is a critical part of the workflow.



[Click to download full resolution via product page](#)

Figure 2. Logical flow of 1M7 data integration for structure prediction.

The primary software packages used in this pipeline are:

- ShapeMapper: This is a command-line tool that processes the raw sequencing data from a SHAPE-MaP experiment. It aligns the sequencing reads to a reference sequence, identifies mutations, and calculates the SHAPE reactivity for each nucleotide.[7] The output is a SHAPE reactivity profile.
- RNAstructure: This is a comprehensive software package for RNA secondary structure prediction.[8] It can incorporate SHAPE reactivity data as pseudo-energy constraints to guide the folding algorithm, resulting in a more accurate prediction of the secondary structure.[8]

# Alternative Approaches to RNA Secondary Structure Determination

While 1M7 SHAPE-MaP is a powerful technique, it is important to consider alternative methods for RNA secondary structure determination.

## In Silico (Computational) Prediction

- Description: These methods predict RNA secondary structure based on thermodynamic principles, aiming to find the structure with the minimum free energy (MFE).
- Common Software: RNAstructure (without experimental data), ViennaRNA Package (RNAfold), mfold, and CONTRAfold.[\[9\]](#)[\[10\]](#)
- Advantages: Fast, inexpensive, and requires only the RNA sequence.
- Disadvantages: Accuracy is often limited, especially for longer and more complex RNAs, as it does not account for the cellular environment or RNA-protein interactions.

## Other Experimental Probing Methods

- Dimethyl Sulfate (DMS) Probing: DMS methylates unpaired adenine and cytosine bases. DMS-MaPseq is a high-throughput method that uses a similar mutational profiling approach to SHAPE-MaP.[\[5\]](#)
  - Advantages: Provides information specifically on A and C nucleotides, can be used in vivo. [\[5\]](#)
  - Disadvantages: Does not probe all four nucleotides, making it less comprehensive than SHAPE.
- Enzymatic Probing: Nucleases that specifically cleave single-stranded or double-stranded regions of RNA can be used to infer the secondary structure.
  - Advantages: Can provide clear evidence for single-stranded or double-stranded regions.
  - Disadvantages: The large size of the enzymes can lead to steric hindrance, and the data is often less quantitative than chemical probing methods.

## Conclusion

The use of 1M7 SHAPE-MaP data provides a significant and quantifiable improvement in the accuracy of RNA secondary structure prediction compared to both purely computational methods and some other experimental techniques. For researchers in drug discovery and molecular biology, where a precise understanding of RNA structure is crucial for elucidating function and designing targeted therapies, 1M7-informed structure modeling represents the current state-of-the-art. By combining the predictive power of thermodynamic algorithms with the empirical validation of chemical probing, this methodology delivers high-confidence structural models that can accelerate research and development.

### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. In-cell RNA structure probing with SHAPE-MaP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Comparative analysis of RNA secondary structure accuracy on predicted RNA 3D models | PLOS One [journals.plos.org]
- 5. Viral RNA structure analysis using DMS-MaPseq - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-cell RNA structure probing with SHAPE-MaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. book.ncrnalab.org [book.ncrnalab.org]
- 8. RNAstructure Tutorials - Using SHAPE Data [rna.urmc.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. List of RNA structure prediction software - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Revolutionizing RNA Structure Analysis: A Comparative Guide to 1M7-Informed Prediction]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1663971#assessing-the-accuracy-of-rna-secondary-structure-prediction-with-1m7-data>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)